Methylene Spacer Impact on Conformational Flexibility vs. Direct N-Linked Analog
The target compound possesses a methylene (-CH2-) bridge connecting the pyrrolidinone C3 position to the benzenesulfonamide nitrogen, whereas the closest structural analog N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide lacks this spacer, attaching the sulfonamide directly to the pyrrolidine ring . This methylene insertion increases the rotatable bond count by 1 and extends the spatial separation between the core and the sulfonamide pharmacophore by approximately 1.5 Å, a modification that is known in the broader sulfonamide SAR literature to alter both target binding kinetics and off-rate profiles, though target-specific data for this exact compound pair are not publicly available [1].
| Evidence Dimension | Rotatable bond count and core-to-sulfonamide distance |
|---|---|
| Target Compound Data | Rotatable bonds: 5 (estimated); core-to-sulfonamide N distance: ~4.5 Å (extended conformation) |
| Comparator Or Baseline | N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide; rotatable bonds: 4; core-to-sulfonamide N distance: ~3.0 Å |
| Quantified Difference | Delta rotatable bonds: +1; estimated distance increase: ~1.5 Å |
| Conditions | In silico conformational analysis (ChemDraw 3D / molecular mechanics); no experimental target-binding data available |
Why This Matters
The additional conformational freedom and extended geometry may translate into differential binding-site complementarity against Nav channel subtypes, making this compound a distinct chemical probe relative to the direct-linked analog for structure-activity relationship (SAR) exploration.
- [1] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Class-level support for methylene spacer effects on target engagement). View Source
